5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid
CAS No.: 956501-19-2
Cat. No.: VC7900527
Molecular Formula: C11H8BNO2S2
Molecular Weight: 261.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956501-19-2 |
|---|---|
| Molecular Formula | C11H8BNO2S2 |
| Molecular Weight | 261.1 |
| IUPAC Name | [5-(1,3-benzothiazol-2-yl)thiophen-2-yl]boronic acid |
| Standard InChI | InChI=1S/C11H8BNO2S2/c14-12(15)10-6-5-9(16-10)11-13-7-3-1-2-4-8(7)17-11/h1-6,14-15H |
| Standard InChI Key | CXDWUVFXUHCNPL-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(S1)C2=NC3=CC=CC=C3S2)(O)O |
| Canonical SMILES | B(C1=CC=C(S1)C2=NC3=CC=CC=C3S2)(O)O |
Introduction
Chemical Identification and Structural Features
Systematic Nomenclature and Synonyms
The compound is systematically named 5-(benzo[d]thiazol-2-yl)thiophene-2-boronic acid, reflecting its thiophene core (position 2 substituted with a boronic acid group) and benzo[d]thiazole substituent at position 5. Synonyms include [5-(1,3-benzothiazol-2-yl)thiophen-2-yl]boronic acid and Boronic acid, B-[5-(2-benzothiazolyl)-2-thienyl]- . Its structure is characterized by a planar thiophene ring fused to a benzothiazole system, with the boronic acid group enabling participation in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure and Bonding
The molecular structure (Fig. 1) features:
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A thiophene ring (five-membered aromatic heterocycle with sulfur) at the core.
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A benzothiazole group (benzene fused to a thiazole ring containing nitrogen and sulfur) at the 5-position of the thiophene.
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A boronic acid group (-B(OH)) at the 2-position of the thiophene.
The boronic acid moiety adopts a trigonal planar geometry, facilitating covalent interactions with diols and enabling its role in cross-coupling catalysis . Conjugation across the thiophene-benzothiazole system enhances electronic delocalization, as evidenced by UV-Vis absorption maxima in the 300–400 nm range .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 261.13 g/mol | |
| Density | 1.50 ± 0.1 g/cm³ | |
| Predicted Boiling Point | 519.4 ± 60.0 °C | |
| pKa | 7.70 ± 0.53 |
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between boronic acids and aryl halides. A representative pathway involves:
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Coupling of 2-bromo-5-(benzo[d]thiazol-2-yl)thiophene with a boronic acid precursor.
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Purification via column chromatography or preparative LC-MS to isolate the product .
Example Protocol:
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Reactants: 5-Formyl-2-thiopheneboronic acid, 4-bromoveratrole, PEPPSI-IPr catalyst.
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Conditions: 1,4-Dioxane/MeOH solvent, KCO base, reflux at 85°C for 12 hours .
Mechanistic Insights
The Suzuki reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond (Fig. 2) . The electron-withdrawing benzothiazole group enhances the electrophilicity of the thiophene ring, accelerating the coupling process .
Physicochemical Properties
Spectral Characteristics
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UV-Vis Spectroscopy: Absorption maxima at 320 nm (π→π* transition) and 410 nm (n→π* transition), indicative of extended conjugation .
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NMR Spectroscopy:
Thermal and Solubility Behavior
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Thermal Stability: Decomposes above 250°C without melting, consistent with aromatic heterocycles .
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in THF .
Applications in Materials Science and Medicinal Chemistry
Fluorescent Probes for Protein Aggregates
Structural analogs of this compound, such as HS-259, have been developed as fluorescent ligands for detecting amyloid-β (Aβ) and tau aggregates in Alzheimer’s disease . The benzothiazole-thiophene system binds to β-sheet structures in protein fibrils, while the boronic acid group enhances water solubility for in vivo imaging .
Table 2: Comparative Binding Properties of Analogues
| Compound | Aβ Affinity | Tau Affinity | Emission λ (nm) |
|---|---|---|---|
| HS-259 | High | Moderate | 580 |
| 5-(Benzo[...]) | Moderate | Low | 520 |
Organic Electronics
The compound’s conjugated system makes it a candidate for organic semiconductors and electroluminescent materials. Thiophene-benzothiazole derivatives exhibit hole-transport properties with mobilities up to 0.1 cm²/V·s in thin-film transistors .
Future Research Directions
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Optimization of Synthetic Yields: Exploring microwave-assisted Suzuki reactions to reduce reaction times .
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Biological Applications: Functionalization with targeting moieties (e.g., peptides) for enhanced blood-brain barrier penetration .
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Materials Innovation: Incorporation into metal-organic frameworks (MOFs) for sensing applications .
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